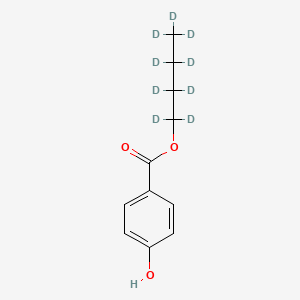

Butyl-d9 Paraben

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Butyl-d9 Paraben involves the esterification of 4-hydroxybenzoic acid with butanol-d9. The reaction is typically catalyzed by an acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The use of sodium bisulfate as a catalyst instead of sulfuric acid is preferred due to its non-corrosive nature and environmental safety . The reaction mixture is heated under reflux, and the product is purified through a series of washing, drying, and distillation steps to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Butyl-d9 Paraben undergoes various chemical reactions, including:

Esterification: Formation of esters through reaction with alcohols.

Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.

Oxidation: Reaction with oxidizing agents to form corresponding carboxylic acids.

Common Reagents and Conditions:

Esterification: Acid catalysts such as sulfuric acid or sodium bisulfate, reflux conditions.

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 4-hydroxybenzoic acid and butanol-d9.

Oxidation: Corresponding carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Preservative Applications

Butyl-d9 paraben is predominantly recognized for its effectiveness as a preservative. It exhibits strong antimicrobial properties, making it suitable for use in:

- Cosmetics : It prevents the growth of bacteria and fungi in creams, lotions, and other personal care products.

- Pharmaceuticals : Used in medication suspensions to enhance shelf life.

- Food Products : Acts as a preservative to inhibit microbial growth.

The effectiveness of butyl paraben increases with the length of the alkyl chain, positioning it as one of the more potent parabens available .

Toxicological Studies

Numerous studies have been conducted to evaluate the safety profile of this compound. Key findings include:

- Reproductive Toxicity : Research indicates that butyl paraben can adversely affect male reproductive systems at doses below the accepted daily intake levels. In a study involving mice, significant decreases in sperm counts and serum testosterone concentrations were observed .

- Dermal Absorption : A study reported that butyl paraben has limited dermal absorption, with less than 3% penetrating the skin after topical application. This suggests that systemic exposure from topical products may be minimal .

- Metabolic Studies : Investigations into human metabolism showed that butyl paraben is rapidly excreted, primarily as non-toxic metabolites such as p-hydroxybenzoic acid (PHBA). About 80% of an oral dose was excreted within 24 hours .

Case Studies and Research Findings

A number of case studies have explored the implications of this compound in various contexts:

- Prenatal Exposure : A study highlighted potential links between prenatal exposure to butyl paraben and obesity development in offspring, suggesting that even low levels of exposure during critical developmental windows could have lasting effects .

- Hepatotoxicity Assessment : Research assessing the hepatotoxic effects of butyl paraben indicated that it could induce oxidative stress and mitochondrial dysfunction at higher concentrations (above 400 μM) in liver cell lines .

Comparative Analysis Table

The following table summarizes key aspects of this compound's applications based on recent research findings:

Wirkmechanismus

The exact mechanism of action of Butyl-d9 Paraben is not fully understood. it is believed to exert its antimicrobial effects by inhibiting the synthesis of DNA, RNA, and essential enzymes in bacterial cells. This disruption of cellular processes leads to the inhibition of bacterial growth and proliferation . Additionally, this compound may interfere with membrane transport processes, causing leakage of intracellular constituents .

Vergleich Mit ähnlichen Verbindungen

- Methylparaben

- Ethylparaben

- Propylparaben

- Butylparaben

Comparison: Butyl-d9 Paraben is unique due to its deuterium labeling, which distinguishes it from other parabens. This labeling enhances its utility in scientific research, particularly in studies requiring precise tracking of the compound. While other parabens like Methylparaben, Ethylparaben, and Propylparaben are also used as preservatives, they lack the deuterium labeling that makes this compound valuable for specialized applications .

Biologische Aktivität

Butyl-d9 paraben, a derivative of butylparaben (CAS No. 94-26-8), is widely used as a preservative in cosmetics, food, and pharmaceuticals. Its biological activity has garnered significant attention due to concerns regarding its potential endocrine-disrupting properties and overall safety in human health. This article explores the biological activity of this compound, focusing on its metabolism, potential toxicological effects, and implications for human health.

- IUPAC Name : Butyl 4-hydroxybenzoate

- Molecular Formula : C11H14O3

- Molar Mass : 194.23 g/mol

- Appearance : Colorless, odorless crystalline powder

- Melting Point : 68 to 69 °C

- Solubility : Slightly soluble in water; soluble in organic solvents like acetone and ethanol.

Metabolism and Absorption

This compound is primarily metabolized to p-hydroxybenzoic acid (PHBA) in the liver. Studies have shown that butylparaben is not readily absorbed through the skin, with only about 3% dermal absorption being considered for risk assessment purposes.

Key Findings on Metabolism:

- Absorption Rates : In a study where dermal doses of butylparaben were applied to rats, approximately 52% of a low dose (10 mg/kg) was absorbed after 72 hours, while only 8% was absorbed at a higher dose (100 mg/kg) .

- Metabolic Clearance : The half-life of butylparaben in human hepatocytes was significantly longer (approximately 24–30 minutes ) compared to rat hepatocytes (around 3.5 minutes ) . This indicates a slower metabolic rate in humans.

Endocrine Disruption Potential

This compound has been implicated as a potential endocrine disruptor. Research indicates that its estrogenic activity increases with the length of the alkyl chain:

| Paraben Type | Estrogenic Potency |

|---|---|

| Methylparaben | Lowest |

| Ethylparaben | Low |

| Propylparaben | Moderate |

| Butylparaben | Higher |

While butylparaben exhibits estrogenic activity, it remains significantly less potent than 17β-estradiol, with estimates suggesting it is 1,000 to 1,000,000 times less potent .

Case Study Insights

A multigenerational reproductive toxicity study conducted by the National Toxicology Program assessed dietary exposure to butylparaben in rats. The findings indicated:

- No adverse effects on fertility or reproductive parameters across generations.

- Increased liver weights and incidences of non-neoplastic liver lesions suggest liver toxicity as a concern .

Oxidative Stress and Cytotoxicity

Recent studies have highlighted the impact of this compound on oxidative stress markers:

- Increased levels of malondialdehyde (MDA) were observed, indicating lipid peroxidation.

- Antioxidant enzyme activities (SOD, CAT) were negatively correlated with butylparaben concentrations .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Estrogenic Activity | Moderate; less potent than natural estrogens |

| Metabolism | Rapidly metabolized to PHBA; slower in humans |

| Toxicity | Liver identified as a target organ; no reproductive toxicity observed in high-dose studies |

| Oxidative Stress | Induces oxidative stress; affects antioxidant enzyme activity |

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3/i1D3,2D2,3D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOHBWFCKVYLES-WRMMWXQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.